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Introduction

The interaction between Menin and the histone methyltransferase KMT2A (also known as
MLL1) is a critical driver of gene expression programs that are essential for normal
development and are frequently hijacked in various cancers, most notably in acute myeloid
leukemia (AML) with KMT2A rearrangements or NPM1 mutations.[1][2] The Menin-KMT2A
complex is a key regulator of hematopoietic stem cell maintenance and differentiation, primarily
through the transcriptional activation of target genes such as the HOXA cluster and MEIS1.[1]
[2] Menin acts as a scaffold protein, tethering KMT2A to chromatin, which in turn catalyzes the
trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active
gene transcription.[1]

Given its crucial role in oncogenesis, the Menin-KMT2A interaction has emerged as a
promising therapeutic target.[2] Small molecule inhibitors that disrupt this interaction have
shown preclinical efficacy and are currently under clinical investigation.[1] Chromatin
Immunoprecipitation (ChlP) is an invaluable technique to study the genome-wide occupancy of
Menin and KMT2A, and to elucidate the molecular mechanisms of these inhibitors. This
document provides detailed protocols and application notes for performing ChIP experiments to
analyze Menin-KMT2A occupancy.
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Signaling Pathway and Experimental Workflow

The Menin-KMT2A complex plays a pivotal role in transcriptional regulation. Menin binds to the
N-terminus of KMT2A, and this interaction is essential for the recruitment and stabilization of
the KMT2A complex at specific gene promoters. Once recruited, the SET domain of KMT2A
catalyzes the trimethylation of H3K4, leading to an open chromatin state and transcriptional
activation of target genes like HOXA9 and MEIS1. Therapeutic inhibitors of the Menin-KMT2A
interaction are designed to disrupt this binding, leading to the dissociation of the complex from
chromatin, a reduction in H3K4me3 levels at target promoters, and subsequent transcriptional
repression.
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Menin-KMT2A Signaling Pathway in Transcriptional Activation
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Menin-KMT2A transcriptional activation pathway.
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The experimental workflow for a ChlP assay involves several key steps, starting from cross-
linking protein-DNA complexes in living cells to the final analysis of the immunoprecipitated
DNA.
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Chromatin Immunoprecipitation (ChlP) Workflow for Menin-KMT2A
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8. Quantitative Analysis
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General workflow for a ChIP experiment.
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Quantitative Data Presentation

The following table presents representative quantitative data from a ChIP-gPCR experiment
analyzing the occupancy of Menin and KMT2A at the promoters of the known target genes
HOXA9 and MEIS1, as well as a negative control locus (e.g., a gene desert region). Data is
presented as a percentage of the input chromatin, which reflects the amount of DNA
associated with the protein of interest relative to the total amount of input chromatin.

Fold Enrichment
Target Gene % Input (Mean *

T Antibody sD) over IgG (Mean *
SD)

HOXA9 anti-Menin 1.5+0.2 15.0+25

anti-KMT2A 2.0+0.3 20.0+3.0

fo] €] 0.1 £0.05 1.0+£0.2

MEIS1 anti-Menin 1.2+0.15 12.0+2.0

anti-KMT2A 1.8+0.25 18.0+2.8

I9G 0.1+£0.04 1.0+ 0.15

Negative Control anti-Menin 0.12 £0.06 1.2+05

anti-KMT2A 0.15 +0.07 1.5+0.6

I9G 0.1 £0.05 1.0+0.3

Experimental Protocols

This section provides a detailed protocol for performing a ChIP assay to determine Menin and
KMT2A occupancy. This protocol is optimized for cultured mammalian cells.

l. Cell Cross-linking and Harvesting

o Culture cells to a confluence of 80-90% (for adherent cells) or a density of 1-2 x 106
cells/mL (for suspension cells).
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o For adherent cells, add formaldehyde directly to the culture medium to a final concentration
of 1% (e.g., add 270 pL of 37% formaldehyde to 10 mL of medium). For suspension cells,
add formaldehyde to the cell suspension.

 Incubate at room temperature for 10 minutes with gentle shaking.

e Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g.,
add 500 pL of 2.5 M glycine to 10 mL of medium).

e Incubate at room temperature for 5 minutes.

e Harvest the cells. For adherent cells, wash twice with ice-cold PBS, then scrape the cells into
ice-cold PBS containing protease inhibitors. For suspension cells, pellet the cells by
centrifugation (e.g., 1,500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold
PBS containing protease inhibitors.

o The cell pellet can be stored at -80°C or used immediately.

Il. Cell Lysis and Chromatin Shearing

o Resuspend the cell pellet in a cell lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 10 mM EDTA,
1% SDS, supplemented with protease inhibitors). Use approximately 1 mL of lysis buffer per
1077 cells.

e |ncubate on ice for 10 minutes.

o Shear the chromatin to an average size of 200-1000 bp. This is a critical step and needs to
be optimized for each cell type and instrument.

o Sonication: Use a probe sonicator with optimized cycles of sonication and rest on ice.

o Enzymatic Digestion: Use micrococcal nuclease (MNase) at a concentration and for a
duration that needs to be empirically determined.

 After shearing, centrifuge the samples at high speed (e.g., 16,000 x g for 10 minutes at 4°C)
to pellet the cell debris.
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» Transfer the supernatant containing the sheared chromatin to a new tube. This is the
chromatin lysate.

o Take a small aliquot (e.g., 1-2%) of the chromatin lysate to serve as the "input" control. Store
at -20°C until the reverse cross-linking step.

lll. Immunoprecipitation

 Dilute the chromatin lysate at least 1:10 with a ChlIP dilution buffer (e.g., 16.7 mM Tris-HCI
pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, supplemented with
protease inhibitors).

o Pre-clear the chromatin by adding Protein A/G magnetic beads and incubating for 1-2 hours
at 4°C with rotation.

o Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared
chromatin) to a new tube.

e Add the primary antibody (e.g., anti-Menin, anti-KMT2A, or a negative control IgG) to the
pre-cleared chromatin. The optimal antibody concentration should be determined empirically.

 Incubate overnight at 4°C with rotation.
o Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

¢ Incubate for 2-4 hours at 4°C with rotation.

IV. Washing and Elution

» Pellet the beads on a magnetic stand and discard the supernatant.

o Perform a series of washes to remove non-specifically bound chromatin. The following is a
typical wash series, with each wash performed for 5-10 minutes at 4°C with rotation:

o Low Salt Wash Buffer (e.g., 20 mM Tris-HCI pH 8.1, 150 mM NaCl, 2 mM EDTA, 1% Triton
X-100, 0.1% SDS)
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o High Salt Wash Buffer (e.g., 20 mM Tris-HCI pH 8.1, 500 mM NaCl, 2 mM EDTA, 1%
Triton X-100, 0.1% SDS)

o LiCl Wash Buffer (e.g., 10 mM Tris-HCI pH 8.1, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1%
deoxycholate)

o TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA) - perform two washes.

After the final wash, remove all of the TE buffer.

Elute the chromatin from the beads by adding a fresh elution buffer (e.g., 1% SDS, 0.1 M
NaHCO3) and incubating at room temperature for 15 minutes with vortexing.

Pellet the beads and transfer the supernatant to a new tube. Repeat the elution step and
pool the eluates.

V. Reverse Cross-linking and DNA Purification

To the eluted samples and the input control, add NacCl to a final concentration of 200 mM.
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.

Add EDTA to a final concentration of 10 mM and Proteinase K to a final concentration of 40
pg/mL.

Incubate at 45°C for 1-2 hours.

Purify the DNA using a commercial PCR purification kit or by phenol:chloroform extraction
followed by ethanol precipitation.

Elute the purified DNA in a small volume of nuclease-free water or TE buffer.

VI. Data Analysis by qPCR

Perform quantitative real-time PCR (qPCR) using primers specific to the target gene
promoters (HOXA9, MEIS1) and a negative control region.

Set up reactions for each immunoprecipitated sample, the input DNA, and the negative
control IgG sample.
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» Analyze the gPCR data using the percent input method or the fold enrichment method.

o Percent Input: This method normalizes the signal from the immunoprecipitated sample to
the signal from the input DNA, accounting for variations in chromatin preparation and DNA
recovery.[3][4][5][6]

o Fold Enrichment: This method compares the signal from the specific antibody
immunoprecipitation to the signal from the negative control IgG immunoprecipitation.[3][4]

[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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